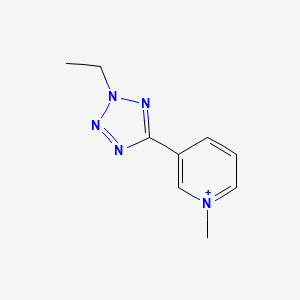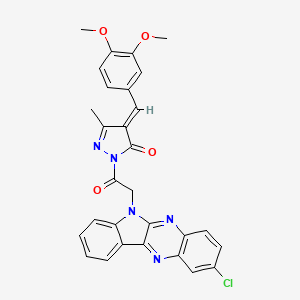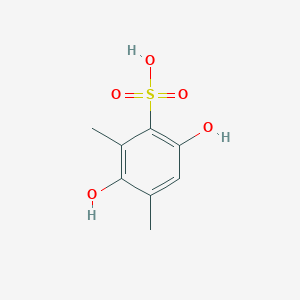
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O5S. It is a derivative of benzenesulfonic acid, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring. This compound is known for its applications in various scientific fields, particularly in electrochemistry and redox flow batteries .
Preparation Methods
The synthesis of 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid involves several steps. One common method includes the sulfonation of 2,4-dimethylphenol followed by hydroxylation. The reaction conditions typically involve the use of sulfuric acid as a sulfonating agent and subsequent treatment with a hydroxylating agent such as hydrogen peroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in redox reactions.
Reduction: It can be reduced back to its hydroquinone form under appropriate conditions.
Substitution: The hydroxyl and methyl groups on the benzene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid has several scientific research applications:
Electrochemistry: It is used as a positive side electrolyte material in aqueous organic redox flow batteries due to its favorable redox properties and chemical stability.
Chemistry: The compound serves as an intermediate in the synthesis of various organic molecules.
Biology and Medicine: Its derivatives are studied for potential biological activities and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid exerts its effects is primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it suitable for use in redox flow batteries. The molecular targets and pathways involved include the electron transfer processes facilitated by the hydroxyl and sulfonic acid groups on the benzene ring .
Comparison with Similar Compounds
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid can be compared with other similar compounds such as:
4,5-Dihydroxybenzene-1,3-disulfonic acid: This compound also undergoes redox reactions but has different solubility and stability properties.
2,5-Dihydroxy-1,4-benzoquinone: Known for its use in redox flow batteries, it has a different redox potential and chemical behavior compared to this compound. The uniqueness of this compound lies in its specific redox properties and stability, making it a promising candidate for various applications.
Properties
Molecular Formula |
C8H10O5S |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c1-4-3-6(9)8(14(11,12)13)5(2)7(4)10/h3,9-10H,1-2H3,(H,11,12,13) |
InChI Key |
XVSAPGXNKFTLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)



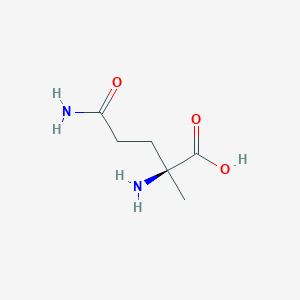
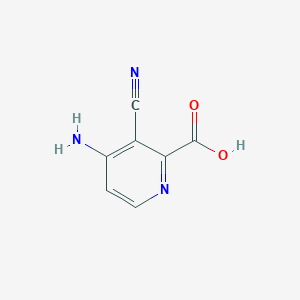
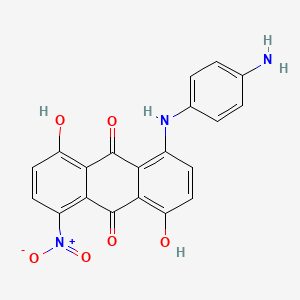
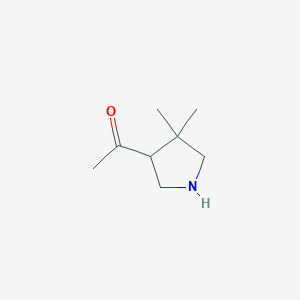
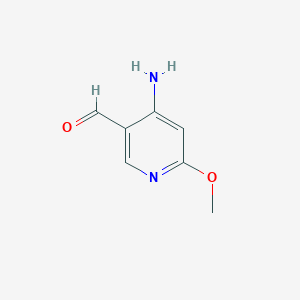
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

